3-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. It also modulates the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been shown to have several biochemical and physiological effects. It inhibits the activity of various enzymes, including cyclin-dependent kinases and histone deacetylases, which are involved in cancer cell proliferation and survival. It also modulates the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it has anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide in lab experiments include its high potency and selectivity towards cancer cells. It has been shown to have a low toxicity profile in normal cells, making it a potential candidate for cancer therapy. However, its solubility in water is limited, which may affect its bioavailability and efficacy in vivo.
Future Directions
The future directions for research on 3-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide include the development of more potent and selective analogs. Additionally, its potential use in combination therapy with other anti-cancer agents should be explored. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Its potential use in the treatment of inflammatory and neurological disorders should also be investigated.
Synthesis Methods
The synthesis of 3-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide involves the reaction of 4-(4-methylphenyl)-5-propylthiazol-2-amine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
3-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It exerts its anti-cancer effect by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurological disorders.
properties
IUPAC Name |
3-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-3-5-17-18(14-10-8-13(2)9-11-14)22-20(25-17)23-19(24)15-6-4-7-16(21)12-15/h4,6-12H,3,5H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNLMGCLYOBISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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